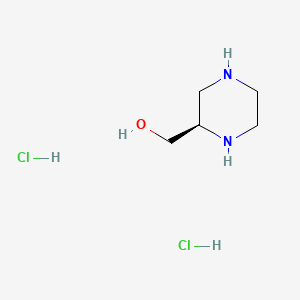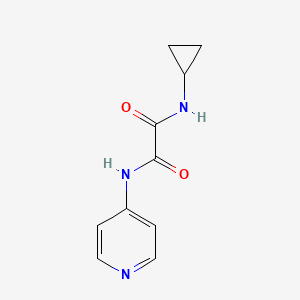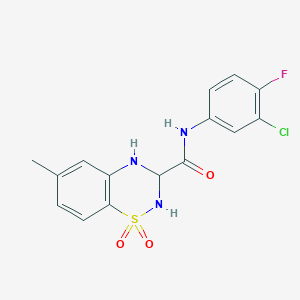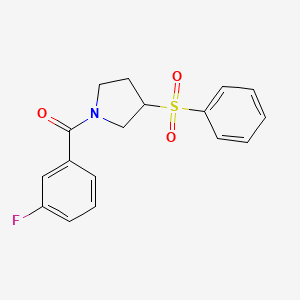
(3-Fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is commonly known as "FPSMP" and is a pyrrolidine-based molecule that has a unique chemical structure. The synthesis of FPSMP involves a complex chemical process that requires expertise in organic chemistry.
科学的研究の応用
Synthesis and Structural Analysis
(3-Fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone and related compounds have been synthesized and structurally analyzed to explore their physicochemical properties. Through a series of substitution reactions, compounds with boric acid ester intermediates featuring benzene rings have been obtained. The confirmation of these structures utilized techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, complemented by density functional theory (DFT) calculations for molecular structure and conformation analysis. These studies reveal insights into the compounds' molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties, enhancing the understanding of their potential applications in various scientific domains (Huang et al., 2021).
Spectroscopic Properties and Theoretical Studies
Investigations into the spectroscopic properties of related compounds have shown that molecular structure and environmental factors significantly influence their electronic absorption, excitation, and fluorescence characteristics. Experimental and theoretical studies, including quantum chemistry calculations, have provided valuable insights into these compounds' excited-state behaviors and molecular interactions in different solvents. This research offers a foundation for further exploration of these compounds in applications requiring specific spectroscopic properties (Al-Ansari, 2016).
Potential Therapeutic Applications
The search for novel P2X7 antagonists has led to the development of compounds with significant receptor occupancy and solubility, highlighting the therapeutic potential of this compound derivatives. These compounds exhibit promising pharmacological profiles for advancing into clinical trials for mood disorders, showcasing the potential of such molecules in the development of new treatments (Chrovian et al., 2018).
Anticonvulsant Activity
The synthesis and evaluation of derivatives for their anticonvulsant activities have identified potent compounds surpassing the protective index of standard drugs. These findings suggest the potential of this compound derivatives as new anticonvulsant agents, opening avenues for the development of novel therapeutic options (Malik & Khan, 2014).
Optical and Fluorescent Properties
Research into the optical and fluorescent properties of related compounds has led to the discovery of materials with large Stokes' shifts and tunable quantum yields. This has implications for the development of low-cost luminescent materials and enhances the understanding of the relationship between chemical structure and optical properties, contributing to advancements in materials science (Volpi et al., 2017).
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c18-14-6-4-5-13(11-14)17(20)19-10-9-16(12-19)23(21,22)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUGHIJKQPOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743451.png)
![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)
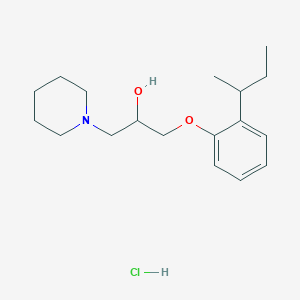
![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)
![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)
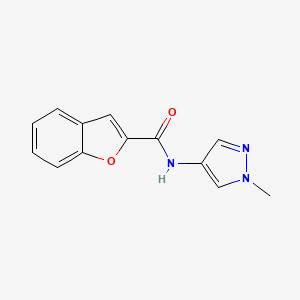
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)

